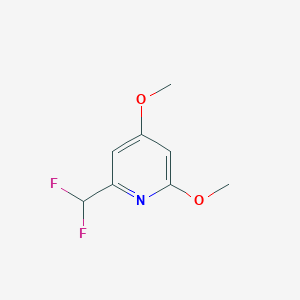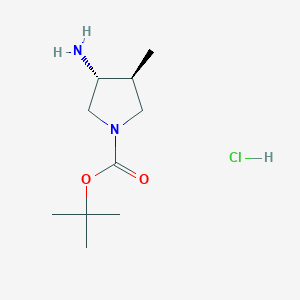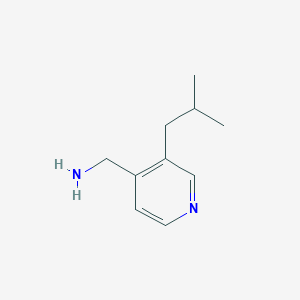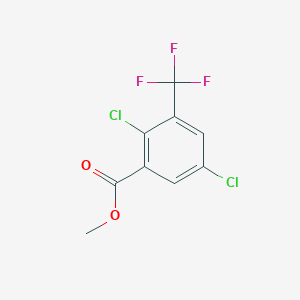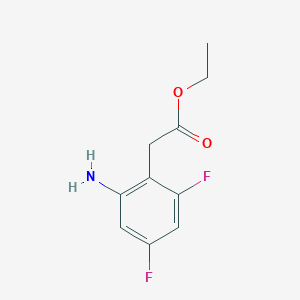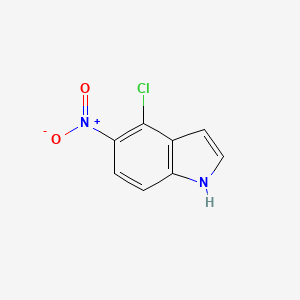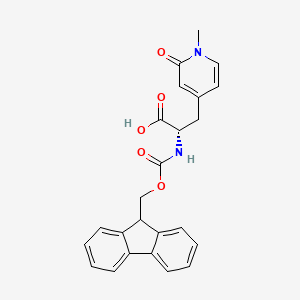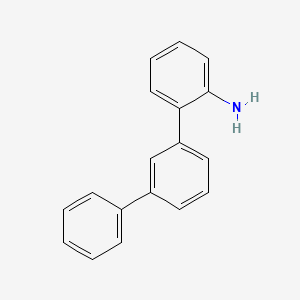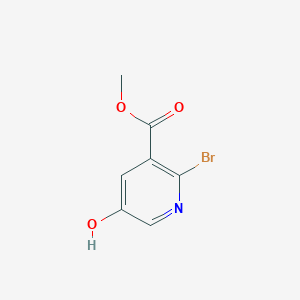
3-(Trifluoromethyl)pyridine-2,5-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trifluoromethyl)pyridine-2,5-diamine is a fluorinated pyridine derivative characterized by the presence of a trifluoromethyl group at the 3-position and amino groups at the 2- and 5-positions of the pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the strong electron-withdrawing effect of the trifluoromethyl group. This effect can alter the compound’s reactivity and stability, making it valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods: Industrial production of fluorinated pyridines, including 3-(Trifluoromethyl)pyridine-2,5-diamine, often employs vapor-phase reactions with transition metal-based catalysts. These methods are advantageous due to their efficiency and scalability .
化学反应分析
Types of Reactions: 3-(Trifluoromethyl)pyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce diamines .
科学研究应用
3-(Trifluoromethyl)pyridine-2,5-diamine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(Trifluoromethyl)pyridine-2,5-diamine is influenced by the trifluoromethyl group’s electron-withdrawing effect, which can modulate the compound’s interaction with molecular targets. This effect can enhance the compound’s binding affinity to specific enzymes or receptors, thereby altering their activity. The exact molecular targets and pathways involved depend on the specific application and context .
相似化合物的比较
2,3,5-Trifluoropyridine: Another fluorinated pyridine with similar electron-withdrawing properties.
2,6-Difluoropyridine: A compound with two fluorine atoms, offering different reactivity and stability profiles.
3-Bromo-2-nitropyridine: A precursor in the synthesis of various fluorinated pyridines.
Uniqueness: 3-(Trifluoromethyl)pyridine-2,5-diamine is unique due to the specific positioning of the trifluoromethyl and amino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
属性
分子式 |
C6H6F3N3 |
|---|---|
分子量 |
177.13 g/mol |
IUPAC 名称 |
3-(trifluoromethyl)pyridine-2,5-diamine |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)4-1-3(10)2-12-5(4)11/h1-2H,10H2,(H2,11,12) |
InChI 键 |
GTFDTBCQEQSKEH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1C(F)(F)F)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


